N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a dimethylcarbamoyl group, and a methoxyphenyl group
Mechanism of Action
Target of action
Piperidine derivatives, which “N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide” is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The targets of these compounds can vary widely depending on their specific structures and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary widely. Some might interact with enzymes or receptors in the body, while others might interfere with the synthesis of essential biomolecules in pathogens .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their presence in various classes of pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can be influenced by factors such as the compound’s specific structure, the route of administration, and the patient’s physiological condition .
Result of action
The molecular and cellular effects of “N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide” would depend on its specific targets and mode of action. These effects could range from the inhibition of a specific pathological process to the alleviation of symptoms of a disease .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of “N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide”. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a dimethylcarbamoyl group. This is followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and ethanediamide-based molecules, such as:
- N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide
- N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-chlorophenyl)methyl]ethanediamide
Uniqueness
What sets N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-22(2)19(26)23-10-8-14(9-11-23)12-20-17(24)18(25)21-13-15-6-4-5-7-16(15)27-3/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMEZQIVWBTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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